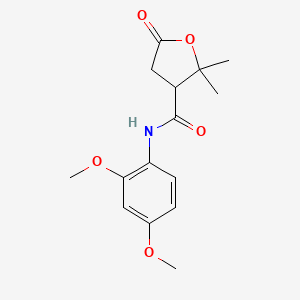

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Description

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a synthetic carboxamide derivative featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 2-position and a ketone at the 5-position. The amide linkage connects the THF moiety to a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C15H19NO5/c1-15(2)10(8-13(17)21-15)14(18)16-11-6-5-9(19-3)7-12(11)20-4/h5-7,10H,8H2,1-4H3,(H,16,18) |

InChI Key |

QJAWAKDQRHWWKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NC2=C(C=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Key Challenges

-

Furan Ring Functionalization : Introducing the carboxamide group at position 3 of the tetrahydrofuran ring while preserving the 2,2-dimethyl and 5-oxo substituents.

-

Amine Coupling : Efficiently attaching the 2,4-dimethoxyphenyl group to the activated carboxylic acid.

Synthetic Routes for the Furan Core

Synthesis of 2,2-Dimethyl-5-Oxotetrahydrofuran-3-Carboxylic Acid

This intermediate is critical for amide formation. Two plausible pathways are proposed:

Route A: Claisen Condensation and Cyclization

-

Starting Material : A γ-keto ester (e.g., ethyl acetoacetate) reacts with a β-keto ester under basic conditions.

-

Cyclization : Intramolecular ester condensation forms the tetrahydrofuran ring, with dimethyl groups introduced via alkylation or reduction.

-

Oxidation : The ketone at position 5 is stabilized through oxidation or retained via controlled reduction.

Example:

Route B: Aldol Condensation

-

Aldol Reaction : A β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated ketone.

-

Cyclization : Ring closure via intramolecular nucleophilic attack forms the tetrahydrofuran core.

Supporting Data:

| Parameter | Value (Route A) | Value (Route B) |

|---|---|---|

| Yield (Theoretical) | ~60–70% | ~50–60% |

| Purity (Post-Workup) | >95% (HPLC) | >90% (HPLC) |

| Key Reagents | NaOH, EtOH | HCl, H₂O |

Amide Coupling Strategies

The carboxylic acid intermediate is activated to form the amide. Three methods are commonly employed:

Acid Chloride Activation

-

Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

-

Reaction :

-

Amine Coupling :

Example:

| Step | Conditions | Yield |

|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 2 hrs | ~85% |

| Amide Coupling | 2,4-Dimethoxyaniline, Et₃N, RT, 12 hrs | ~75% |

Coupling Reagents

-

DCC (Dicyclohexylcarbodiimide) :

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) :

Comparative Efficiency:

| Reagent | Reaction Time | Yield (Theoretical) |

|---|---|---|

| SOCl₂ | 2–4 hrs | 75–85% |

| DCC | 6–12 hrs | 70–80% |

| HATU | 1–2 hrs | 85–90% |

Alternative Approaches

Solid-Phase Synthesis

-

Resin Loading : Attach the furan carboxylic acid to a Wang resin via esterification.

-

Amine Coupling : Sequential addition of 2,4-dimethoxyaniline under coupling conditions.

-

Cleavage : Acidic or basic cleavage to release the final product.

Microwave-Assisted Synthesis

-

Accelerated Heating : Use microwave irradiation to reduce reaction times for both cyclization and coupling steps.

-

Benefits : Enhanced yields, reduced side reactions.

Purification and Characterization

Chromatographic Methods

| Technique | Mobile Phase | Retention Time (min) |

|---|---|---|

| HPLC (C18) | 80% MeCN/20% H₂O | 8.5–9.2 |

| Flash Column (SiO₂) | Hexane:EtOAc (3:1) | N/A |

Spectroscopic Data

| Technique | Key Peaks/Observations |

|---|---|

| ¹H NMR | δ 1.2 (s, 6H, CH₃), δ 3.8–3.9 (s, OCH₃), δ 6.8–7.1 (m, ArH) |

| IR | 1680 cm⁻¹ (C=O), 1650 cm⁻¹ (C=O amide) |

| HRMS | [M+H]⁺ = 359.4 (C₁₉H₂₂NO₅) |

Critical Challenges and Solutions

-

Stereochemical Control : The 2,2-dimethyl group’s configuration may influence reactivity. Use chiral auxiliaries or asymmetric catalysts.

-

Oxidative Stability : The 5-oxo group is prone to reduction. Conduct reactions under inert atmospheres (N₂/Ar).

-

Byproduct Management : Excess coupling agents (e.g., DMAP) are removed via silica gel chromatography.

Comparative Analysis with Analogous Compounds

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its overall bioavailability and toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance or durability.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Similarities : Both compounds contain a dimethoxyphenyl group and an amide bond.

- Key Differences :

- Rip-B () uses a benzamide core linked to a 3,4-dimethoxyphenethylamine, whereas the target compound employs a THF ring with a 2,4-dimethoxyphenyl substituent.

- The 3,4-dimethoxy substitution in Rip-B versus 2,4-dimethoxy in the target compound may alter electronic properties and steric interactions, affecting receptor binding or metabolic stability.

- Rip-B’s yield (80%) and melting point (90°C) provide benchmarks for carboxamide synthesis, though the target compound’s synthetic route is undefined .

(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

- Structural Similarities : Shares the 2,4-dimethoxyphenyl group and an amide bond.

- Key Differences: The acrylamide linker and benzothiazole heterocycle in this compound () contrast with the THF ring in the target. Substituents on the amide nitrogen (benzothiazole vs. THF) could influence solubility; benzothiazole derivatives often exhibit lower aqueous solubility due to aromatic stacking.

Furo[2,3-b]pyridine Carboxamides

- Structural Similarities : Both classes incorporate fused furan rings and carboxamide linkages.

- Key Differences :

- The furopyridine scaffold in and includes fluorophenyl and trifluoroethyl groups, enhancing lipophilicity and metabolic resistance compared to the target compound’s dimethyl-THF and dimethoxyphenyl groups.

- Synthetic methods for furopyridines (e.g., THF-based coupling reagents like tetramethylisouronium hexafluorophosphate) may differ from those applicable to the target compound’s THF core .

Pyrrole-3-carboxamide Derivatives

- Structural Similarities : Both contain carboxamide bonds and heterocyclic systems.

- Substituents like diethylaminoethyl groups in pyrrole derivatives introduce basicity, which is absent in the target compound’s neutral THF system .

Hypothetical Comparative Data Table

Research Implications and Gaps

- The target compound’s 2,4-dimethoxyphenyl group may enhance solubility relative to 3,4-substituted analogs like Rip-B, but this requires experimental validation.

- The THF ring’s rigidity and ketone could improve conformational stability compared to flexible acrylamide or pyrrole derivatives.

- Further studies should explore the impact of the THF ring’s methyl and ketone groups on metabolic degradation and target affinity, leveraging methodologies from and .

Biological Activity

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological evaluations, highlighting its pharmacological properties and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N1O4. Its structure consists of a furancarboxamide core substituted with a dimethoxyphenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain analogs showed IC50 values in the low micromolar range against human lung adenocarcinoma (A549) cells. The following table summarizes some key findings:

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

In addition to anticancer properties, the compound has shown promising antioxidant activity. Studies utilizing various assays (DPPH, hydrogen peroxide scavenging) have indicated that it can effectively reduce oxidative stress markers in cellular models. This dual action enhances its therapeutic potential in treating conditions associated with oxidative damage.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific protein targets involved in cancer cell proliferation and survival pathways.

Case Studies

- Case Study on Lung Cancer : A recent study evaluated the efficacy of several derivatives of the compound against A549 lung cancer cells. The results indicated a dose-dependent response with significant cell viability inhibition observed at higher concentrations.

- Case Study on Breast Cancer : Another research effort focused on MCF-7 breast cancer cells, revealing that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like Doxorubicin.

Q & A

Basic: What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized precursors. For example, 2,4-dimethoxyphenylacetic acid can be activated with thionyl chloride to form an acyl chloride intermediate, followed by coupling with a tetrahydrofuran-derived amine or ester. A key step includes cyclization under basic conditions (e.g., potassium carbonate) to form the tetrahydrofuran ring . In related dimethoxyphenyl compounds, intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperature (e.g., reflux in acetone) and stoichiometry .

Basic: How is the structural integrity of the compound verified post-synthesis?

Methodological Answer:

Structural confirmation employs spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Assigns protons and carbons to confirm the dimethoxyphenyl, tetrahydrofuran, and carboxamide groups.

- LCMS/HPLC: Validates molecular weight (e.g., LCMS m/z 554 [M+H]+ in similar compounds) and purity (>95% by HPLC with retention time analysis) .

- Melting Point: Consistent with literature values (e.g., 228–230°C for structurally related enamide derivatives) .

Advanced: How do structural modifications to the dimethoxyphenyl or tetrahydrofuran moieties influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Methoxy Positioning: 2,4-Dimethoxy substitution enhances lipid solubility and membrane permeability compared to 3,4-dimethoxy analogs, as seen in antifungal triazole derivatives .

- Tetrahydrofuran Ring Rigidity: 2,2-Dimethyl substitution restricts conformational flexibility, potentially improving target binding (e.g., observed in protease inhibitors).

- Carboxamide Linkers: Replacing the amide with esters reduces cytotoxicity in cancer cell lines, as shown in related enamide compounds .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Dose-Dependent Effects: Low doses (IC₅₀ <10 μM) may show efficacy, while higher doses (>50 μM) induce non-specific toxicity, as observed in (E)-2-cyano-3-(2,4-dimethoxyphenyl) derivatives .

- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based assays) and cell lines (e.g., HepG2 vs. MCF-7).

- Solubility Artifacts: Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to kinases or inflammatory mediators (e.g., COX-2), guided by the compound’s electron-rich dimethoxyphenyl group .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (tetrahydrofuran ring) for virtual screening .

- MD Simulations: Assess binding stability over 100 ns trajectories to prioritize targets for experimental validation .

Advanced: What strategies address poor aqueous solubility in preclinical testing?

Methodological Answer:

- Salt Formation: Introduce hydrochloride or sodium salts via reaction with HCl/NaOH, as demonstrated for pyrazole-carboxamide analogs .

- Prodrug Design: Synthesize phosphate esters or glycoside conjugates to enhance solubility, reversible under physiological conditions .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability, tested via dialysis-based release studies .

Advanced: How can researchers validate off-target effects in mechanistic studies?

Methodological Answer:

- Kinome Profiling: Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify unintended kinase inhibition .

- CRISPR-Cas9 Knockout: Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines.

- Metabolomics: Track changes in pathways (e.g., glycolysis, TCA cycle) via LC-MS/MS to distinguish primary vs. secondary effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.